molecular formula C5H2Cl2O2S B1296130 2,5-Dichlorothiophene-3-carboxylic acid CAS No. 36157-41-2

2,5-Dichlorothiophene-3-carboxylic acid

Cat. No. B1296130
CAS RN: 36157-41-2
M. Wt: 197.04 g/mol
InChI Key: FBUUZRITKBLZJX-UHFFFAOYSA-N
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Description

2,5-Dichlorothiophene-3-carboxylic acid is a chemical compound used as a starting reagent for the synthesis of 2,5-dichloro-N-(substituted amino-carbonothioyl)thiophene-3-carboxamides and 2-(substituted amino)-4H-thieno[3,2-e]-1,3-thiazin-4-ones . It is mainly used as a pharmaceutical intermediate .


Synthesis Analysis

The synthesis of 2,5-Dichlorothiophene-3-carboxylic acid involves Friedel-Crafts acylation with trichloroacetyl chloride under the action of aluminum trichloride to generate 2-trichloroacetyl-5-chlorothiophene, followed by liquid alkali hydrolysis .


Molecular Structure Analysis

The molecular formula of 2,5-Dichlorothiophene-3-carboxylic acid is C5H2Cl2O2S, and its molecular weight is 197.04 . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

2,5-Dichlorothiophene-3-carboxylic acid is a solid substance with a melting point of 147-151 °C . Its solubility and other physical properties are not well-documented in the literature.

Scientific Research Applications

Synthesis and Chemical Reactions

2,5-Dichlorothiophene-3-carboxylic acid is involved in various synthesis processes and chemical reactions. For instance, it is used in the synthesis of novel indolyl benzo[b][1,4]diazepins, which have shown potent antimicrobial and antioxidant properties (Biradar & Somappa, 2016). Additionally, this compound is used in the facile synthesis of 2-(substituted amino)-4H-thieno[3,2-e]-1,3-thiazin-4-ones, showing its versatility in chemical transformations (Abu-El-Halawa, Sarabi & El-Abadelah, 2008).

Material Science and Nonlinear Optical Materials

In the field of material science, 2,5-Dichlorothiophene-3-carboxylic acid plays a role in the synthesis of 3,4-biaryl-2,5-dichlorothiophene derivatives. These derivatives have potential applications as nonlinear optical (NLO) materials due to their significant first hyperpolarizability values (Mahmood et al., 2018).

Crystal Structure Analysis

The compound also finds use in crystallography, as seen in the study of its crystal structure and Hirshfeld surface analysis, contributing to the understanding of molecular interactions and structural properties (Murthy et al., 2018).

Pharmaceutical Research

While specific research directly involving 2,5-Dichlorothiophene-3-carboxylic acid in pharmaceutical applications is limited, its derivatives and related compounds have shown potential in pharmaceutical research. For example, benzothiophene-based compounds, closely related to 2,5-Dichlorothiophene-3-carboxylic acid, exhibit a wide variety of pharmacological activities (Dugarte-Dugarte et al., 2021).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, STOT SE 3, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, avoid getting it in eyes, on skin, or on clothing, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2,5-dichlorothiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2O2S/c6-3-1-2(5(8)9)4(7)10-3/h1H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBUUZRITKBLZJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1C(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20279958
Record name 2,5-Dichlorothiophene-3-carboxylic acid
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Molecular Weight

197.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dichlorothiophene-3-carboxylic acid

CAS RN

36157-41-2
Record name 2,5-Dichloro-3-thiophenecarboxylic acid
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Record name 2,5-Dichlorothiophene-3-carboxylic acid
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Record name 2,5-Dichlorothiophene-3-carboxylic acid
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Synthesis routes and methods I

Procedure details

3-Thiophenecarboxylic acid ethyl ester (1.56 g) was dissolved in acetonitrile (30 ml), and sulfuryl chloride (5.36 g) was added. The mixture was stirred at room temperature for 4 hours, and 10% aqueous sodium thiosulfate (100 ml) was added. The mixture was stirred for 15 minutes and extracted with diethyl ether. The extract was washed with saturated aqueous sodium chloride, dried over anhydrous magnesium sulfate and concentrated under reduced pressure to give 2,5-dichloro-3-thiophenecarboxylic acid ethyl ester (2.3 g). 2,5-Dichloro-3-thiophenecarboxylic acid ethyl ester (2.25 g) was dissolved in a mixture of ethanol (10 ml) and tetrahydrofuran (10 ml), and 1N aqueous sodium hydroxide (20 ml) was added. The mixture was stirred at room temperature for 2 hours and washed with diethyl ether. The aqueous layer was acidified with 1N hydrochloric acid and extracted with ethyl acetate. The extract was dried over anhydrous magnesium sulfate and concentrated under reduced pressure to give 2,5-dichloro-3-thiophenecarboxylic acid (1.89 g) as crystals.
Quantity
2.25 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of the 1-(2,5-dichloro-thiophen-3-yl)-ethanone (10 g, 51.26 mmol) and 9.5% NaOCl (150 mL, 230 mmol, 4.5 eq., commercial bleach) was treated with 5N NaOH (1 mL, 5 mmol, 0.1 eq.). The mixture was stirred vigorously and heated to 55° C. The internal temperature was monitored closely and heat was removed to control the exotherm. After 6 h at 61° C., starting material was completely consumed. The mixture was cooled to 0° C. and carefully quenched with 20% aq. NaHSO3 solution (20 mL). At 0° C., 6M HCl (12 mL) was added to adjust the pH to 1.5. The mixture was extracted with EtOAc (300 mL and 3×50 mL). The combined organic layers were washed with brine (200 mL), dried (Na2SO4), and concentrated to a white solid (8.8 g).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
12
Citations
R Abu-El-Halawa, A Sarabi… - Monatshefte für Chemie …, 2008 - Springer
Interaction between 2,5-dichlorothiophene-3-carbonyl isothiocyanate, accessible via 2,5-dichlorothiophene-3-carbonyl chloride, and model heterocyclic amines produced the …
Number of citations: 5 link.springer.com
OK Prajina, PT Muthiah, F Perdih - SN Applied Sciences, 2019 - Springer
Present work gives an account of different types of non covalent interactions encountered in the supramolecular architectures of new salts and cocrystal formed between derivatives of 1,…
Number of citations: 2 link.springer.com
SJ Jennifer, IA Razak, C Ebenezer… - Journal of Molecular …, 2022 - Elsevier
Hydrothermal synthesis has afforded eight uranyl bearing hybrid materials with various ancillary ligands such as 2,5-Dichlorothiophene-3-carboxylate (CTDC) as the main ligand and 4,…
Number of citations: 1 www.sciencedirect.com
SA Al-Trawneh, AH Tarawneh, AV Gadetskaya… - Acta Chim …, 2021 - academia.edu
A new series of substituted ethyl 7-cyclopropyl-2-(2-aryloxo)-3-nitro-4-oxo-4, 7-dihydrothieno [2, 3-b] pyridine-5-carboxylates 3a–e were prepared by utilizing ethyl 2-chloro-7-…
Number of citations: 5 www.academia.edu
SA Al-Taweel, SA Al-Trawneh… - Cogent Chemistry, 2019 - Taylor & Francis
A series of ethyl 7-cyclopropyl-2-(arylamino)-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate (9a-d) were prepared by coupling of ethyl 7-cyclopropyl-2-chloro-3-nitro-4-oxo-…
Number of citations: 3 www.tandfonline.com
R Swinton Darious, P Thomas Muthiah… - … Section C: Structural …, 2018 - scripts.iucr.org
Nine salts of the antifolate drugs trimethoprim and pyrimethamine, namely, trimethoprimium [or 2,4-diamino-5-(3,4,5-trimethoxybenzyl)pyrimidin-1-ium] 2,5-dichlorothiophene-3-…
Number of citations: 7 scripts.iucr.org
AK Jarrar, MM El-Abadelah, SS Sabri… - Letters in Organic …, 2022 - ingentaconnect.com
The preparation of 6-chloro-5-nitrothieno[3,2-e][1,3]thiazin-4-one incorporating 2-(Nmorpholinyl) moiety is achieved via a conventional route. Interaction of the latter substrate with a set …
Number of citations: 0 www.ingentaconnect.com
Y Fang - 2016 - mspace.lib.umanitoba.ca
Flow chemistry can be characterized as a continuous chemical reaction system performed in solution in connecting tubing and flow reactors which is efficient. Photochemistry is the …
Number of citations: 3 mspace.lib.umanitoba.ca
S Zhao, YJ Liu, SY Yan, FJ Chen, ZZ Zhang… - Organic letters, 2015 - ACS Publications
A copper/silver-mediated arylation of (hetero)aryl C–H bonds with 2-thiophenecarboxylic acids has been achieved. The protocol features a broad substrate scope and high functional …
Number of citations: 68 pubs.acs.org
MI Leach, L Harbige, D RiddaII, K Franzmann - Synthesis, 2015 - gala.gre.ac.uk
N/k er K2 “m in which X and Y are each N or C with at least one of X and Y being N; Z is a single bond or an optionally substituted linking group R1 is hydrogen or a substituent group; …
Number of citations: 0 gala.gre.ac.uk

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